Tert-butyl 4-benzyl-3,5-dioxopiperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-benzyl-3,5-dioxopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17-10-13(19)18(14(20)11-17)9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBBXBXMUUCFFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)N(C(=O)C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diacid Precursors
A key method involves the cyclization of a diacid intermediate to form the piperazine-2,6-dione ring system. For example, the diacid (compound 14 in one study) is dissolved in tetrahydrofuran (THF) and heated to induce cyclization, leading to the formation of the piperazine-2,6-dione core with high yield.
Boc Protection
The nitrogen atom in the piperazine ring is protected by tert-butyl carbamate (Boc) groups to improve stability and facilitate further functionalization. This protection is typically achieved by reacting the piperazine-2,6-dione with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate in THF/water mixtures at room temperature for extended periods (e.g., 72 hours), yielding the Boc-protected compound in moderate to good yields (~74%).
Benzylation
Reaction Conditions and Reagents
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | Diacid in THF, heated | ~90 | Formation of piperazine-2,6-dione ring |
| Boc Protection | Boc2O, NaHCO3, THF/H2O, r.t., 72 h | 74 | Protects nitrogen as tert-butyl carbamate |
| Benzylation | Benzyl bromide, CH3CN, reflux, 18 h | 84 | Alkylation at 4-position |
Mechanistic Insights and Reaction Pathways
The cyclization step proceeds via intramolecular condensation of the diacid to form the diketopiperazine ring, often facilitated by heating in aprotic solvents like THF.
Boc protection involves nucleophilic attack of the nitrogen lone pair on di-tert-butyl dicarbonate, with base scavenging the released acid.
Benzylation is a nucleophilic substitution where the nitrogen anion or enolate intermediate attacks benzyl bromide, forming the benzylated nitrogen.
Summary Table of Preparation Methods
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Cyclization | Diacid in THF, heat | ~90 | Forms piperazine-2,6-dione core |
| 2 | Boc Protection | Boc2O, NaHCO3, THF/H2O, r.t., 72 h | 74 | Protects nitrogen as tert-butyl carbamate |
| 3 | Benzylation | Benzyl bromide, CH3CN, reflux, 18 h | 84 | Alkylation at 4-position |
Chemical Reactions Analysis
Tert-butyl 4-benzyl-3,5-dioxopiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry
TBD serves as a versatile building block in organic synthesis. It is utilized for:
- Synthesis of Complex Molecules : TBD acts as an intermediate in the creation of various chemical entities.
- Study of Reaction Mechanisms : Researchers employ TBD to investigate the kinetics and mechanisms of chemical reactions.
Biology
In biological research, TBD has several critical applications:
- Biochemical Assays : It is used to develop assays that measure enzyme activity and other biochemical processes.
- Enzyme Inhibition Studies : TBD can inhibit specific enzymes, making it useful for studying enzyme kinetics and mechanisms.
Pharmaceutical Industry
TBD is valuable in pharmaceutical development:
- Intermediate in Drug Synthesis : It is employed as an intermediate compound in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.
- Specialty Chemicals Production : The compound is also involved in producing specialty chemicals that have diverse applications across industries.
TBD exhibits notable biological activities that have been explored in several studies:
Enzyme Inhibition
Research indicates that TBD can effectively inhibit carboxylesterase (CaE) activity. Kinetic analyses reveal that certain derivatives of TBD show increased inhibitory potency, supported by molecular docking studies demonstrating favorable interactions within the enzyme's active site.
Antioxidant Activity
In antioxidant studies, TBD has shown significant radical-scavenging capabilities. For instance, using the ABTS assay, TBD demonstrated protective effects against cellular damage induced by reactive oxygen species (ROS), indicating its potential utility in oxidative stress-related research.
Case Study 1: Inhibition of Carboxylesterase
A study focused on synthesizing various derivatives of TBD found that modifications significantly increased inhibition against CaE. The kinetic analysis indicated mixed-type inhibition, further supported by molecular docking results showing favorable interactions within the enzyme's active site.
Case Study 2: Antioxidant Activity Assessment
Another investigation assessed TBD's radical-scavenging capabilities using the ABTS assay. Results indicated that TBD not only inhibited oxidative processes but also provided protective effects against cellular damage induced by ROS.
Mechanism of Action
The mechanism of action of tert-butyl 4-benzyl-3,5-dioxopiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor studies, it can act as an agonist or antagonist, influencing the signaling pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Benzyl vs.
- Heterocyclic Modifications : Compounds with triazole () or thiadiazole () substituents introduce hydrogen-bonding capabilities, which may enhance binding affinity in drug-target interactions.
- Amino Functionalization: The 4-aminobenzyl derivative () enables conjugation reactions, making it suitable for prodrug development or linker chemistry.
Reactivity Trends :
- The diketopiperazine core in the target compound is electrophilic at the carbonyl positions, enabling nucleophilic additions (e.g., amine attacks in pyrimidine synthesis) .
- Thiadiazole- and triazole-containing analogs undergo cross-coupling reactions, leveraging their aromatic heterocycles for diversification .
Physicochemical Properties
Solubility :
- The target compound’s diketopiperazine core increases polarity compared to non-keto analogs (e.g., ), enhancing solubility in polar aprotic solvents like DCM or chloroform .
Biological Activity
Tert-butyl 4-benzyl-3,5-dioxopiperazine-1-carboxylate (TBD) is a synthetic compound with significant potential in biological research and medicinal chemistry. Its molecular formula is C16H20N2O4, and it has a molecular weight of 304.34 g/mol. This article delves into its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.
Overview of Biological Activity
TBD has been investigated for its interactions with various biological targets, particularly enzymes and receptors. The compound's structure allows it to participate in significant biochemical processes, making it a valuable tool in drug development and biochemical assays.
Mechanism of Action:
- TBD can inhibit enzyme activity by binding to active or allosteric sites.
- It may act as an agonist or antagonist at specific receptors, modulating signaling pathways.
Research Findings
Several studies have highlighted the biological activities of TBD:
- Enzyme Inhibition:
- Molecular Docking Studies:
- Antioxidant Activity:
Data Table: Biological Activity Summary
Case Study 1: Inhibition of Carboxylesterase
A study focused on the synthesis and evaluation of various derivatives of TBD found that certain modifications significantly increased inhibitory potency against CaE. The kinetic analysis indicated mixed-type inhibition, which was further supported by molecular docking results showing favorable interactions within the enzyme's active site .
Case Study 2: Antioxidant Activity
Another investigation assessed the radical-scavenging capabilities of TBD using the ABTS assay. Results indicated that TBD not only inhibited oxidative processes but also provided protective effects against cellular damage induced by reactive oxygen species (ROS) .
Comparison with Similar Compounds
To understand the unique properties of TBD, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Tert-butyl 4-benzyl-3,5-dimethylpiperazine-1-carboxylate | Additional methyl groups | Potentially altered reactivity; enhanced enzyme inhibition |
| Tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate | Dimethoxy substitution | Varies in biological activity due to structural differences |
| Tert-butyl 3,5-dioxopiperidine-1-carboxylate | Lacks benzyl group | Less complex; reduced versatility in applications |
Q & A
Q. What are the established synthetic routes for tert-butyl 4-benzyl-3,5-dioxopiperazine-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via a multi-step pathway involving piperazine ring functionalization. A common route involves:
Ring formation : Reacting tert-butyl carbamate with 4-benzyl-3,5-dioxopiperazine precursors under basic conditions (e.g., NaHCO₃ in THF).
Functionalization : Introducing the benzyl group via nucleophilic substitution or coupling reactions (e.g., Pd-catalyzed cross-coupling).
Critical parameters include temperature (0–25°C), solvent polarity (THF vs. DCM), and catalyst selection. For instance, yields drop below 60% if reaction temperatures exceed 25°C due to side-product formation .
- Key Data :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| 1 | NaHCO₃, THF, 0°C | 70–80% |
| 2 | Pd(PPh₃)₄, DCM, RT | 60–75% |
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation requires:
- NMR Spectroscopy : ¹H/¹³C NMR to verify tert-butyl (δ ~1.4 ppm for 9H), benzyl (δ ~7.3 ppm for aromatic protons), and carbonyl groups (δ ~170 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 361.2).
- X-ray Crystallography : For absolute configuration determination, single-crystal diffraction using SHELX software (e.g., SHELXL-2018 for refinement) is recommended .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported stereochemistry of this compound derivatives?
- Methodological Answer : Discrepancies in stereochemical assignments often arise from ambiguous NOE (Nuclear Overhauser Effect) data. To resolve this:
Grow single crystals in slow-evaporation conditions (e.g., hexane/ethyl acetate mixtures).
Collect diffraction data at low temperature (105 K) to minimize thermal motion artifacts.
Refine structures using SHELXL with anisotropic displacement parameters. For example, a study resolved a conflicting cis/trans isomerism by identifying hydrogen bonding (N–H⋯O=C) patterns in the crystal lattice .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The tert-butyloxycarbonyl (Boc) group acts as a protecting agent, stabilizing the piperazine ring during reactions. Key factors include:
- Steric Effects : The bulky tert-butyl group hinders axial attack, favoring equatorial substitution.
- Electronic Effects : Electron-withdrawing dioxopiperazine carbonyls activate adjacent positions for nucleophilic displacement (e.g., SN2 with benzyl bromide).
Kinetic studies (monitored via HPLC) show pseudo-first-order kinetics under anhydrous conditions, with activation energies ~50 kJ/mol .
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
- Methodological Answer : Stability assays reveal:
- Polar solvents (e.g., DMSO) accelerate hydrolysis of the Boc group at >40°C.
- Non-polar solvents (e.g., hexane) preserve integrity for >12 months at −20°C.
Degradation products (e.g., free piperazine) are quantified via LC-MS, showing <5% decomposition in inert atmospheres .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s biological activity, and how can these be reconciled?
- Methodological Answer : Discrepancies often stem from:
- Purity Variations : Commercial samples (e.g., 95% vs. >99% purity) show differing IC₅₀ values in enzyme assays.
- Assay Conditions : Buffer pH (7.4 vs. 6.8) alters protonation states, affecting receptor binding.
To standardize results, use HPLC-purified samples (>99%) and replicate assays in controlled pH/DMSO conditions .
Research Design Considerations
Q. What strategies optimize the compound’s use as a precursor in multi-step syntheses?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
